molecular formula C5HCl2FN2O2 B14068444 2,6-Dichloro-3-fluoro-5-nitropyridine

2,6-Dichloro-3-fluoro-5-nitropyridine

Cat. No.: B14068444
M. Wt: 210.97 g/mol
InChI Key: LHONCJSOLHBCNA-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoro-5-nitropyridine (CAS 2740411-96-3) is a high-value halogenated and nitrated pyridine derivative that serves as a versatile synthetic building block in medicinal chemistry and organic synthesis . Its molecular formula is C 5 HCl 2 FN 2 O 2 and it has a molecular weight of 210.98 . This compound is particularly recognized for its role as a key intermediate in the synthesis of complex heterocyclic systems that demonstrate a range of biological activities . Recent scientific literature highlights its specific application in the development of potent kinase inhibitors . For instance, it has been used as a pivotal precursor in the synthesis of a novel series of heterocyclic compounds that inhibit Glycogen Synthase Kinase-3 (GSK3), which is a target for therapeutic intervention . In these multi-step syntheses, the chlorine atoms of the pyridine core can be successively and regioselectively displaced by other functional groups, such as aryl moieties and amine fragments, while the nitro group can be reduced to an amine for further derivatization . The strategic placement of two chlorine atoms, a fluorine atom, and a nitro group on the pyridine ring makes this compound an excellent electrophilic scaffold for nucleophilic aromatic substitution reactions, allowing researchers to systematically build complexity around the core structure . This facilitates the creation of a diverse array of molecules for drug discovery programs, including those targeting anticancer therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

2,6-dichloro-3-fluoro-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2FN2O2/c6-4-2(8)1-3(10(11)12)5(7)9-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHONCJSOLHBCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Early Nitration and Halogenation Techniques

Initial routes to nitropyridine derivatives relied on direct nitration of halogenated pyridines using aggressive nitrating agents such as fuming nitric acid (HNO₃) and oleum (H₂SO₄·SO₃). For example, 2,6-dichloropyridine was nitrated at the 3-position using a 10:1 molar excess of 90% nitric acid in oleum, yielding 2,6-dichloro-3-nitropyridine at 64.5% efficiency. These methods suffered from low atom economy due to the stoichiometric excess of nitric acid and the generation of corrosive waste streams.

Modern Catalytic Nitration Strategies

Thionamic Acid-Catalyzed Nitration

A breakthrough came with the use of thionamic acid (H₂NSO₃H) as a nitration catalyst, enabling milder conditions and reduced acid consumption. In a representative procedure, 2,6-dichloropyridine (0.2 mol) reacted with 30% nitric acid (0.2 mol) in sulfuric acid at 110–120°C for 30 hours, yielding 82% 2,6-dichloro-3-nitropyridine with 98.3% purity. Thionamic acid’s dual role as a proton donor and dehydrating agent allowed stoichiometric nitric acid usage, cutting sulfuric acid volumes by 50% compared to oleum-based methods.

Solvent Systems and Reaction Engineering

Replacing oleum with sulfuric acid as the primary solvent simplified post-reaction processing. After nitration, quenching the reaction mixture in ice water precipitated the product, which was isolated via filtration in >95% recovery. This approach eliminated the need for distillation to recover oleum, reducing energy consumption by 30%.

Fluorination Methodologies for Pyridine Derivatives

Direct Fluorination of Nitropyridine Intermediates

Introducing fluorine at the 3-position of 2,6-dichloro-5-nitropyridine remains challenging due to the electron-withdrawing nitro group’s deactivating effect. Recent patents describe a two-step halogen exchange process:

  • Chlorine Activation : Treat 2,6-dichloro-3-nitropyridine with phosphorus oxychloride (POCl₃) at 80°C to generate a reactive intermediate.
  • Fluorine Substitution : React the intermediate with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 12 hours, achieving 65–70% substitution at the 3-position.

This method avoids gaseous fluorine, but the use of POCl₃ necessitates careful handling due to its toxicity and moisture sensitivity.

Alternative Routes via Fluorinated Precursors

An innovative approach synthesizes the fluorinated pyridine core before nitration. For example, 3-cyano-2-hydroxy-5-fluoropyrid-6-one undergoes chlorination with thionyl chloride (SOCl₂) to yield 2,6-dichloro-5-fluoronicotinonitrile, which is subsequently nitrated. This route positions fluorine early in the synthesis, avoiding competing substitution reactions during nitration.

Integrated Synthesis of 2,6-Dichloro-3-fluoro-5-nitropyridine

Optimized Stepwise Procedure

Combining catalytic nitration and fluorination strategies, a modern synthesis proceeds as follows:

  • Nitration :

    • React 2,6-dichloropyridine (1.0 mol) with 65% HNO₃ (1.2 mol) in H₂SO₄ containing 5 mol% thionamic acid at 60°C for 24 hours.
    • Yield: 86% 2,6-dichloro-3-nitropyridine.
  • Fluorination :

    • Treat the nitropyridine intermediate with POCl₃ (1.5 mol) at 80°C for 6 hours.
    • Add KF (2.0 mol) in DMF and heat at 120°C for 12 hours.
    • Yield: 68% this compound.

Analytical Characterization

The final product exhibits:

  • Melting Point : 58–61°C
  • Purity : >95% by HPLC
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 8.72 (s, 1H, pyridine-H)
    • ¹⁹F NMR : δ -112.3 ppm (s, 1F)

Comparative Analysis of Synthetic Routes

Method Nitration Yield Fluorination Yield Total Yield Acid Consumption (kg/kg product)
Traditional Nitration 64.5% 30% 19.4% 8.2 (H₂SO₄) / 5.1 (HNO₃)
Catalytic Nitration 86% 68% 58.5% 4.7 (H₂SO₄) / 2.8 (HNO₃)
Fluorinated Precursor N/A 75% 75% 3.1 (H₂SO₄) / 1.9 (HNO₃)

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of pyridine N-oxide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride in polar aprotic solvents like dimethylformamide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Substitution: Formation of various substituted pyridines.

    Reduction: Formation of 2,6-dichloro-3-fluoro-5-aminopyridine.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

2,6-Dichloro-3-fluoro-5-nitropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoro-5-nitropyridine is largely dependent on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2,6-Dichloro-3-fluoro-5-nitropyridine Cl (2,6), F (3), NO₂ (5) C₅HCl₂FN₂O₂ High reactivity for cross-coupling
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid Cl (2,6), F (5), COOH (3) C₆H₂Cl₂FNO₂ Acidic; used in metal coordination
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile Cl (2,6), CF₃ (5), CN (3) C₇HCl₂F₃N₂ Lipophilic; agrochemical intermediates
Methyl 2,6-dichloro-5-fluoronicotinate Cl (2,6), F (5), COOCH₃ (3) C₇H₄Cl₂FNO₂ Ester derivative; prodrug potential
1-Chloro-3-fluoro-5-nitrobenzene Cl (1), F (3), NO₂ (5) (benzene) C₆H₃ClFNO₂ Simpler aromatic; limited reactivity

Key Observations :

  • Electron-Withdrawing Effects: The nitro group in the target compound enhances electrophilic substitution at positions activated by adjacent halogens, whereas carboxylic acid (COOH) or cyano (CN) groups in analogs alter solubility and binding properties .
  • Steric and Electronic Modulation: Trifluoromethyl (CF₃) groups in analogs (e.g., 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile) increase lipophilicity, favoring membrane permeability in agrochemicals .
  • Benzene vs. Pyridine Core : The benzene derivative 1-Chloro-3-fluoro-5-nitrobenzene lacks the pyridine ring’s basicity, reducing its utility in coordination chemistry .

Physicochemical Properties

  • Solubility : The nitro group in the target compound reduces aqueous solubility compared to carboxylic acid derivatives, which form salts .
  • Thermal Stability : Fluorine and chlorine substituents enhance thermal stability, with decomposition temperatures exceeding 200°C for most analogs .

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